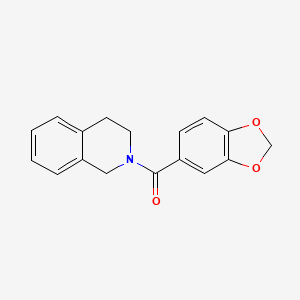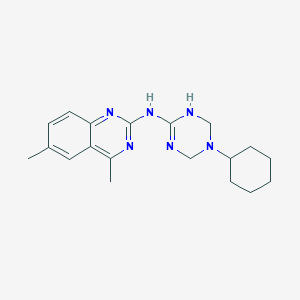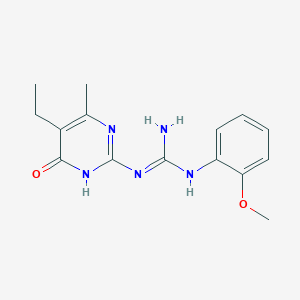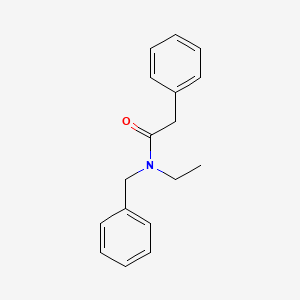![molecular formula C18H23N3O4 B14939728 methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate](/img/structure/B14939728.png)
methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[440]dec-3-yl]acetate is a complex organic compound with a unique bicyclic structure
准备方法
The synthesis of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves multiple steps. One common method includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar compounds include:
1,3,7,7-Tetramethyl-2-oxabicyclo[4.4.0]-5-decen-9-one: Shares a bicyclic structure but differs in functional groups.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Similar in having a bicyclic core but with different substituents.
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[44
属性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
methyl 2-[3-oxo-1-(phenylcarbamoyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-25-16(22)11-15-17(23)20-13-9-5-6-10-14(13)21(15)18(24)19-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,24)(H,20,23) |
InChI 键 |
VTPONXILNBKQOR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
![[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14939663.png)
![4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide](/img/structure/B14939668.png)
![N-[3-(2-Methoxyethyl)-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL]but-2-ynamide](/img/structure/B14939682.png)

![Ethyl 2-{[2-(4-bromophenyl)-2-oxoethyl][(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14939689.png)
![6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14939690.png)


![2-Amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile](/img/structure/B14939698.png)
![7-(3,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B14939704.png)
![1-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B14939708.png)

![6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B14939732.png)
